molecular formula C16H15Cl4NO2 B11082781 2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

Cat. No.: B11082781
M. Wt: 395.1 g/mol
InChI Key: XNYCJNBLGJYSSM-UHFFFAOYSA-N
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Description

N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE is an organic compound characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethylamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Preparation of 2,4-dichlorophenoxyacetic acid.

    Step 2: Reaction of 2,4-dichlorophenoxyacetic acid with ethylenediamine in the presence of a catalyst.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group instead of a chlorine atom.

Uniqueness

N,N-BIS[2-(2,4-DICHLOROPHENOXY)ETHYL]AMINE is unique due to its dual 2,4-dichlorophenoxy groups, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wider range of reactions and applications compared to its analogs.

Properties

Molecular Formula

C16H15Cl4NO2

Molecular Weight

395.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

InChI

InChI=1S/C16H15Cl4NO2/c17-11-1-3-15(13(19)9-11)22-7-5-21-6-8-23-16-4-2-12(18)10-14(16)20/h1-4,9-10,21H,5-8H2

InChI Key

XNYCJNBLGJYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCNCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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